molecular formula C21H28FN3O3S B2963428 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1049393-10-3

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2963428
CAS No.: 1049393-10-3
M. Wt: 421.53
InChI Key: GZKALSQEMSWGNR-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide” is a complex organic compound. The name suggests it contains a piperazine ring, which is a common feature in many pharmaceuticals .

Scientific Research Applications

Catalytic Synthesis and Therapeutic Potential

A pivotal research focus has been on the synthesis methods of related compounds, highlighting their therapeutic potential. For instance, Forrat, Ramón, and Yus (2007) developed the first catalytic enantioselective synthesis of a compound similar in structure to the one , showcasing its potential as a therapeutic agent for cocaine abuse. This process involved a key asymmetric step facilitated by chiral isoborneolsulfonamide ligands and titanium tetraisopropoxide, underscoring the compound's relevance in medicinal chemistry and therapeutic applications (Forrat, Ramón, & Yus, 2007).

Neurotransmission and PET Imaging

Research on analogs of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has significantly contributed to the study of neurotransmission and the development of PET imaging techniques. Plenevaux et al. (2000) explored [18F]p-MPPF, an analog, as a new 5-HT1A antagonist for PET imaging of serotonergic neurotransmission. This work encompassed synthesis, radiochemistry, animal, and human data, providing comprehensive insights into the compound's utility in visualizing serotonergic activity in the brain, which could enhance our understanding of various neuropsychiatric disorders (Plenevaux et al., 2000).

Analytical Derivatization in Chromatography

In the analytical chemistry domain, compounds with similar structures have been synthesized for use in derivatization, enhancing the detection capabilities of liquid chromatography. Wu et al. (1997) developed a new sulfonate reagent for analytical derivatization, which includes a fluorophore for sensitive detection and a tertiary amino function for easy removal post-derivatization. This innovation demonstrates the compound's application in refining analytical techniques, particularly in the quantification of various analytes via high-performance liquid chromatography (Wu et al., 1997).

Mechanism of Action

A compound with a similar structure, “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)”, has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs). It was found to be more selective to ENT2 than to ENT1 .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-28-19-8-6-18(7-9-19)10-17-29(26,27)23-11-12-24-13-15-25(16-14-24)21-5-3-2-4-20(21)22/h2-9,23H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKALSQEMSWGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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